9-Benzyl-3,9-diazabicyclo[3.3.1]nonan-7-one
Description
Bicyclo[3.3.1]nonane Core Architecture
The bicyclo[3.3.1]nonane skeleton consists of two fused cyclohexane rings sharing three bridging carbon atoms, forming a rigid, boat-like structure. X-ray crystallographic studies of related bicyclo[3.3.1]nonane derivatives reveal that substituents at positions 3 and 7 significantly influence conformational preferences. For example, unsubstituted bicyclo[3.3.1]nonanes adopt flattened twin-chair conformations, whereas halogen- or hydroxyl-substituted analogs exhibit boat-chair distortions to alleviate steric strain.
In 9-benzyl-3,9-diazabicyclo[3.3.1]nonan-7-one, the core framework is further modified by nitrogen atoms at positions 3 and 9. These heteroatoms introduce bond-length variations compared to all-carbon analogs. Typical C–C bond lengths in the bicyclo[3.3.1]nonane system range from 1.52–1.56 Å, while C–N bonds in diazabicyclic systems measure approximately 1.47 Å, reflecting increased electron density near nitrogen atoms.
Table 1: Bond Lengths in Bicyclo[3.3.1]nonane Derivatives
| Bond Type | Length (Å) | Source Compound |
|---|---|---|
| C–C (bridging) | 1.54 | Bicyclo[3.3.1]nonane |
| C–N (diazabicyclic) | 1.47 | 3,9-Diazabicyclo[3.3.1]nonan-7-one |
| C–O (ketone) | 1.21 | Bicyclo[3.3.1]nonane-2,6-dione |
The diazabicyclic system’s rigidity is further stabilized by intramolecular hydrogen bonding between the nitrogen lone pairs and adjacent carbon-hydrogen groups, as observed in analogous azabicyclo structures.
Diazabicyclic System Configuration
The incorporation of two nitrogen atoms at positions 3 and 9 creates a diazabicyclic system with distinct electronic and steric properties. Nitrogen hybridization (sp³) at these positions introduces lone pairs that participate in non-covalent interactions and influence molecular polarity. Comparative studies of 3,9-diazabicyclo[3.3.1]nonan-7-one and its monoaza analogs reveal that the second nitrogen atom increases dipole moment magnitudes by 15–20%, enhancing solubility in polar solvents.
The spatial arrangement of nitrogen atoms also affects ring puckering. Quantum mechanical calculations indicate that the 3,9-diaza substitution reduces chair-chair distortion energy by 8–12 kcal/mol compared to all-carbon bicyclo[3.3.1]nonanes, favoring a more planar conformation. This flattening is attributed to reduced steric repulsion between nitrogen lone pairs and adjacent hydrogen atoms.
Properties
Molecular Formula |
C14H18N2O |
|---|---|
Molecular Weight |
230.31 g/mol |
IUPAC Name |
9-benzyl-3,9-diazabicyclo[3.3.1]nonan-7-one |
InChI |
InChI=1S/C14H18N2O/c17-14-6-12-8-15-9-13(7-14)16(12)10-11-4-2-1-3-5-11/h1-5,12-13,15H,6-10H2 |
InChI Key |
MOUGDRNTFKYGMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CNCC(N2CC3=CC=CC=C3)CC1=O |
Origin of Product |
United States |
Preparation Methods
Single Mannich Reaction with Glutaraldehyde and Acetone Dicarboxylic Acid
A foundational method involves the condensation of glutaraldehyde, benzylamine, and acetone dicarboxylic acid under acidic conditions. In a representative procedure, glutaraldehyde (50%, 25.8 mL, 0.137 mol) is mixed with benzylamine (12.9 mL, 0.123 mol) in water at 0–10°C, followed by the addition of 18% sulfuric acid to maintain a pH of 4–8. The reaction forms 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one as an intermediate, which is subsequently oxidized or reduced to introduce the second nitrogen.
Key Parameters :
Double Mannich Reaction for Diazabicyclo Formation
The double Mannich reaction, exemplified by bispidine synthesis, employs tert-butyl 4-oxopiperidine carboxylate, benzylamine, and paraformaldehyde. This one-pot reaction constructs the diazabicyclo core via sequential nucleophilic additions. The ketone at position 7 is introduced through oxidation of a secondary alcohol intermediate using Jones reagent or catalytic RuO₂.
Optimized Conditions :
-
Solvent: Ethanol/water mixture (1:1).
Catalytic Hydrogenation and Reductive Amination
Hydrogenolytic Debenzylation
Post-Mannich intermediates often require debenzylation to expose the secondary amine. For example, 8-benzyl-2,8-diazabicyclo[4.3.0]nonane-7,9-dione is hydrogenated using 5% Pd/C under 50 psi H₂ at 50°C for 48 hours, achieving quantitative conversion. This method is adaptable to the 3,9-diazabicyclo system by adjusting the catalyst loading and solvent polarity.
Critical Factors :
Reductive Amination with Vitride
The 9-keto group in intermediates is reduced to an amine using sodium bis(2-methoxyethoxy)aluminum hydride (Vitride). For instance, 9-benzyl-3-selena-7-azabicyclo[3.3.1]nonan-9-one is treated with Vitride in toluene at −20°C, yielding the secondary amine with >90% purity.
Reaction Profile :
Alternative Synthetic Routes via Cyclization
Ring-Closing Metathesis (RCM)
Though less common, RCM using Grubbs catalysts offers a route to diazabicyclo scaffolds. A diene precursor, such as N-allyl-N-benzyl-3-aminopropyl acrylate, undergoes cyclization in CH₂Cl₂ with 5 mol% Grubbs II catalyst at 40°C. The resulting bicyclic enamine is hydrogenated to saturate the double bond.
Advantages :
-
Stereochemical control via catalyst choice.
-
Compatibility with sensitive functional groups.
Acid-Catalyzed Cyclodehydration
Cyclodehydration of linear diamines, such as N-benzyl-3-aminopropyl-7-ketohexanoate, in HCl/EtOH at reflux forms the diazabicyclo framework. This method is limited by competing polymerization but achieves 60–70% yields with optimized stoichiometry.
Comparative Analysis of Synthetic Methodologies
Insights :
-
Mannich reactions dominate for their simplicity and high yields.
-
Hydrogenation is critical for debenzylation but requires stringent temperature control.
-
RCM offers stereoselectivity but suffers from catalyst costs.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
9-Benzyl-3,9-diazabicyclo[3.3.1]nonan-7-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
9-Benzyl-3,9-diazabicyclo[3.3.1]nonan-7-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9-Benzyl-3,9-diazabicyclo[3.3.1]nonan-7-one involves its interaction with specific molecular targets. The nitrogen atoms in the bicyclic structure can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and binding properties. These interactions can modulate biological pathways, making the compound useful in drug design and other applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variants of Diazabicyclo[3.3.1]nonane Derivatives
Substituent Modifications
- Methyl and Alkyl Derivatives: 3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-one (47 in ) lacks the benzyl group but retains the ketone at C-5. This compound is synthesized via condensation of bis(2,2-dimethoxyethyl)methylamine with acetonedicarboxylic acid, yielding a 12% product . Its reduced lipophilicity compared to the benzyl analog may explain lower receptor affinity in opioid studies .
- Hydroxyl and Amine Derivatives: 7-Hydroxy-3,9-diazabicyclo[3.3.1]nonane () replaces the ketone with a hydroxyl group. Synthesized via lithium aluminum hydride reduction of an imide intermediate, this derivative adopts a chair-chair conformation, critical for its biological interactions .
- Sulfur-Containing Analogs: 3-Thia-7,9-diazabicyclo[3.3.1]nonane (S-DBN, ) substitutes a methylene group with sulfur, increasing lipophilicity while maintaining μ-receptor affinity. Molecular modeling shows the sulfur atom enhances interactions with hydrophobic receptor pockets .
Bicyclo System Variations
Diazabicyclo[3.3.2]decan-10-one () :
The expanded bicyclo[3.3.2] system introduces an additional carbon, altering ring strain and conformational flexibility. This may reduce binding specificity compared to the [3.3.1] scaffold.
Opioid Receptor Affinity
- 9-Benzyl-3,9-diazabicyclo[3.3.1]nonan-7-one: Demonstrates moderate μ-opioid receptor binding (Ki ~50 nM) due to the benzyl group’s lipophilic interactions with receptor pockets .
- 3-Thia-7,9-diazabicyclo[3.3.1]nonane (S-DBN): Comparable μ-affinity (Ki ~60 nM) but improved selectivity over δ- and κ-receptors due to sulfur-enhanced hydrophobicity .
- 3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine: Shows reduced activity (Ki >100 nM), highlighting the importance of aromatic substituents for receptor engagement .
Neuromuscular Blocking Activity
- 9-Methyl-3,9-diazabicyclo[3.3.1]nonane Derivatives (): Derivatives like OHS nobutane exhibit potent curare-like activity, blocking neuromuscular junctions via ganglionic inhibition .
Key Structural-Activity Relationships (SAR)
N-Substituents :
- Benzyl groups enhance lipophilicity and μ-receptor binding .
- Methyl or hydroxyl groups reduce activity due to decreased hydrophobic interactions .
Bicyclic Framework :
- The [3.3.1] system optimizes ring strain for receptor fit, while larger systems (e.g., [4.2.1]) disrupt binding .
Heteroatom Substitution :
- Sulfur replacements improve μ-selectivity and metabolic stability .
Biological Activity
9-Benzyl-3,9-diazabicyclo[3.3.1]nonan-7-one is a compound derived from the diazabicyclo[3.3.1]nonane framework, which has garnered attention in pharmacological research due to its potential biological activities, particularly as an orexin receptor antagonist. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : 9-benzyl-3,9-diazabicyclo[3.3.1]nonan-7-one
- CAS Number : 1895363-22-0
This bicyclic structure is characterized by two nitrogen atoms within the ring system, which are crucial for its biological interactions.
Research indicates that derivatives of the diazabicyclo[3.3.1]nonane scaffold interact with various neurotransmitter systems, particularly the orexin receptors. Orexins are neuropeptides involved in regulating arousal, appetite, and sleep-wake cycles. The antagonism of orexin receptors may have therapeutic implications for sleep disorders and other conditions related to orexinergic dysfunctions.
Key Findings:
- Orexin Receptor Antagonism : The compound has been identified as a non-peptide antagonist of human orexin receptors (OX1 and OX2), which could be beneficial for treating sleep disorders and anxiety-related conditions .
- Subtype Selectivity : Research has shown that modifications to the diazabicyclo[3.3.1]nonane scaffold can enhance selectivity for specific receptor subtypes, which is critical for minimizing side effects .
Biological Activities
The biological activities of 9-Benzyl-3,9-diazabicyclo[3.3.1]nonan-7-one can be summarized as follows:
Case Studies and Research Findings
Several studies have explored the pharmacological potential of compounds related to 9-Benzyl-3,9-diazabicyclo[3.3.1]nonan-7-one:
- Orexinergic Dysfunction : A study demonstrated that antagonists targeting orexin receptors could significantly improve sleep quality in patients with insomnia .
- Anxiety Disorders : Another investigation noted that orexin receptor antagonists reduced anxiety-like behaviors in animal models, suggesting potential applications in treating anxiety disorders .
- Addiction Studies : Research indicated that blocking orexin signaling could diminish drug-seeking behavior in addiction models, highlighting a possible therapeutic pathway for substance use disorders .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 9-Benzyl-3,9-diazabicyclo[3.3.1]nonan-7-one, and how can reaction selectivity be improved?
- Methodology : The synthesis of bicyclic amines like this compound often employs catalytic methods or continuous flow reactors to enhance scalability and control . Key intermediates (e.g., 9-azabicyclo[3.3.1]nonane derivatives) are functionalized via nucleophilic substitution or reductive amination. To improve selectivity:
- Use chiral catalysts for enantioselective synthesis.
- Optimize reaction conditions (temperature, solvent polarity) to minimize side reactions like over-oxidation or dimerization .
Q. How does the benzyl group influence the compound’s reactivity in substitution reactions?
- Analysis : The benzyl group acts as a directing and stabilizing moiety. In nucleophilic substitution reactions (e.g., replacing the benzyl group with alkyl halides), steric hindrance from the bicyclic framework slows reactivity, requiring strong bases like NaH or elevated temperatures . Comparative studies with non-benzylated analogs (e.g., 3,9-diazabicyclo[3.3.1]nonane) show reduced hydrophobicity and altered reaction kinetics .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : and NMR identify bicyclic proton environments and ketone/amine functional groups.
- MS : High-resolution mass spectrometry confirms molecular weight (CHNO, MW 229.32 g/mol) and fragmentation patterns .
- IR : Detects carbonyl (C=O) stretches (~1700 cm) and N-H vibrations (~3300 cm) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions between predicted and experimental biological activity?
- Case Study : Discrepancies in sigma receptor binding affinity (predicted vs. observed) may arise from conformational flexibility.
- Approach : Perform molecular dynamics simulations to assess the compound’s preferred conformations in aqueous vs. lipid environments.
- Validation : Compare docking scores (e.g., AutoDock Vina) with in vitro binding assays to refine force field parameters .
Q. What strategies mitigate batch-to-batch variability in pharmacological assays involving this compound?
- Methodology :
- Purification : Use preparative HPLC to isolate >98% purity (critical for receptor studies).
- Stability Testing : Monitor degradation under light, heat, and humidity via accelerated stability studies.
- Normalization : Include internal standards (e.g., deuterated analogs) in LC-MS workflows to control for matrix effects .
Q. How do structural modifications (e.g., fluorination or N-oxide formation) alter metabolic stability?
- Experimental Design :
- Synthetic Modification : Introduce electron-withdrawing groups (e.g., fluorine) at the 7-position to block CYP450-mediated oxidation.
- In Vitro Testing : Use liver microsomes to measure half-life () and identify major metabolites via UPLC-QTOF .
- Data Interpretation : Compare metabolic profiles with parent compound to establish structure-metabolism relationships .
Comparative Analysis Table
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
